molecular formula C24H27N3O5 B2991000 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2,4-dimethoxyphenyl)-2-oxoacetamide CAS No. 893983-28-3

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2,4-dimethoxyphenyl)-2-oxoacetamide

Cat. No.: B2991000
CAS No.: 893983-28-3
M. Wt: 437.496
InChI Key: ZLCQJMKVXMRCCS-UHFFFAOYSA-N
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Description

This compound is a synthetic indole-based glyoxylamide derivative featuring a diethylamino-oxoethyl substitution at the N1 position of the indole ring and a 2,4-dimethoxyphenyl acetamide moiety at the C3 position. Its molecular formula is C₂₅H₂₈N₃O₅, with a molecular weight of 450.51 g/mol. The diethylamino group enhances solubility in polar solvents, while the 2,4-dimethoxyphenyl moiety contributes to π-π stacking interactions in biological targets . Synthesis typically involves coupling 2-(2-(diethylamino)-2-oxoethyl)-1H-indole with oxalyl chloride, followed by amidation with 2,4-dimethoxyaniline under anhydrous conditions .

Properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5/c1-5-26(6-2)22(28)15-27-14-18(17-9-7-8-10-20(17)27)23(29)24(30)25-19-12-11-16(31-3)13-21(19)32-4/h7-14H,5-6,15H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCQJMKVXMRCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2,4-dimethoxyphenyl)-2-oxoacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Diethylamino Group: The diethylamino group can be introduced via alkylation of the indole nitrogen with diethylamine and an appropriate alkylating agent.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a coupling reaction, such as Suzuki coupling, using a boronic acid derivative of the dimethoxyphenyl group and a halogenated indole intermediate.

    Formation of the Oxoacetamide Moiety: The final step involves the formation of the oxoacetamide moiety through an amide coupling reaction, typically using an activated ester or acid chloride of the oxoacetic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2,4-dimethoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the indole nitrogen or the diethylamino group, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxo groups, potentially converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorinating agents, while nucleophilic substitution may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving indole derivatives.

    Materials Science: The compound’s properties may make it useful in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2,4-dimethoxyphenyl)-2-oxoacetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and molecular docking simulations.

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the indole N1 position, the acetamide aryl group, or the oxoacetamide backbone. Below is a comparative analysis based on substituent effects, biological activity, and physicochemical properties:

Substituent Effects on the Indole N1 Position
Compound Name N1 Substituent Molecular Weight (g/mol) Key Properties/Bioactivity Reference ID
Target Compound 2-(Diethylamino)-2-oxoethyl 450.51 Enhanced solubility; potential CNS penetration due to diethylamino group
N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-oxoacetamide 2-(3,4-Dimethoxyphenyl)ethyl 352.39 Moderate BChE inhibition (IC₅₀ = 12.3 μM); dimethoxy groups enhance target binding
2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide 4-Chlorobenzyl 395.86 Antiproliferative activity (IC₅₀ = 8.7 μM against HeLa); halogen improves lipophilicity
N-(4-Fluorobenzyl)-2-oxoacetamide 4-Fluorobenzyl 326.34 Antiviral activity (IC₅₀ = 5.2 μM); fluorine increases metabolic stability

Key Observations :

  • Diethylamino-oxoethyl substitution (target compound) improves aqueous solubility compared to halogenated or arylalkyl groups .
  • Halogenated N1 substituents (e.g., Cl, F) enhance lipophilicity and membrane permeability, critical for anticancer/antiviral activity .
Acetamide Aryl Group Variations
Compound Name Aryl Group Molecular Weight (g/mol) Activity Reference ID
Target Compound 2,4-Dimethoxyphenyl 450.51 Unspecified activity; methoxy groups may modulate CYP450 interactions
N-(2,4-Dimethylphenyl)-2-oxoacetamide 2,4-Dimethylphenyl 336.40 Anticancer (MDM2-p53 binding affinity: ΔG = -9.2 kcal/mol)
N-(4-Chlorophenyl)-2-oxoacetamide 4-Chlorophenyl 365.84 Antimicrobial (MIC = 6.25 μg/mL against S. aureus)
N-(2-Nitrophenyl)-2-oxoacetamide 2-Nitrophenyl 379.37 Potent antimicrobial (MIC = 3.12 μg/mL)

Key Observations :

  • 2,4-Dimethoxyphenyl (target compound) likely reduces metabolic oxidation compared to nitro or chloro groups .
  • Electron-withdrawing groups (e.g., NO₂, Cl) improve antimicrobial potency by enhancing electrophilic interactions .
Oxoacetamide Backbone Modifications
Compound Name Backbone Modification Activity/Property Reference ID
Target Compound Glyoxylamide Unreported; likely targets kinase or protease enzymes
2-Cyano-2-oxoacetamide (13b) Cyano substitution Antidiabetic (α-glucosidase IC₅₀ = 0.89 μM)
Thiocarbazate derivatives (ATC-I) Thiocarbazate linkage Cathepsin L inhibition (Ki = 0.6 nM); antiviral potential

Key Observations :

  • Glyoxylamide backbones (target compound) are common in kinase inhibitors but lack specific activity data .
  • Thiocarbazate or cyano modifications introduce distinct mechanisms (e.g., enzyme inhibition) .

Biological Activity

The compound 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2,4-dimethoxyphenyl)-2-oxoacetamide is a synthetic derivative with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[2,4-dimethoxyphenyl]-2-oxoacetamide
  • Molecular Formula : C20H28N4O3

Synthesis Pathway

The synthesis typically involves several steps:

  • Formation of the Indole Core : The indole ring is synthesized through a Fischer indole synthesis.
  • Introduction of Functional Groups : The diethylamino group is introduced via nucleophilic substitution.
  • Final Coupling Reaction : The indole derivative is coupled with N-(2,4-dimethoxyphenyl)-2-oxoacetamide to yield the final product.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Analogous compounds demonstrated MIC values as low as 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains like Mycobacterium tuberculosis .

Anticancer Properties

The compound has been evaluated for its anticancer potential:

  • Cytotoxicity Studies : Several derivatives showed significant antiproliferative activity against various cancer cell lines, including A549 cells (lung cancer) and others. Compounds were assessed for their ability to inhibit cell growth effectively .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, thereby exerting anti-inflammatory and anticancer effects.
  • Molecular Docking Studies : These studies suggest that the compound binds effectively to target proteins involved in bacterial resistance mechanisms .

Study 1: Antimicrobial Efficacy

In a study published in 2023, researchers synthesized various indole derivatives and tested their antimicrobial efficacy against S. aureus and MRSA. The findings indicated that certain analogues displayed promising antibacterial activity with low MIC values, highlighting their potential as therapeutic agents against resistant bacterial strains .

Study 2: Anticancer Activity

Another research effort focused on the antiproliferative effects of the compound on cancer cell lines. The study found that specific derivatives exhibited preferential suppression of rapidly dividing cancer cells compared to normal fibroblasts. This selectivity suggests potential for therapeutic applications in oncology .

Summary of Biological Activities

Activity TypeSpecific FindingsReference
AntimicrobialMIC against MRSA as low as 0.98 μg/mL
AnticancerSignificant cytotoxicity against A549 cells
MechanismEnzyme inhibition and molecular docking studies

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValueMethod/Reference
LogP~3.2Computational (PubChem)
Solubility (H₂O)<0.1 mg/mLShake-flask
pKa8.2 (amine)Potentiometric titration

Q. Table 2. Comparative Bioactivity of Analogues

CompoundTarget (IC₅₀, nM)Selectivity IndexReference
ParentKinase X: 1502.5 (vs. Kinase Y)
Fluoro-analogueKinase X: 904.1

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